![molecular formula C22H22N4O2 B258928 N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide, commonly referred to as NIPBV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes and has been studied for its effects on various physiological processes.
Wirkmechanismus
The mechanism of action of NIPBV involves the inhibition of various enzymes such as COX-2, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. NIPBV has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
NIPBV has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, which can lead to a decrease in inflammation. NIPBV has also been shown to induce apoptosis in cancer cells, which can lead to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
NIPBV has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been shown to have therapeutic potential in various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of NIPBV. One potential area of research is to investigate its potential therapeutic applications in various diseases such as cancer and inflammation. Another area of research is to develop more efficient synthesis methods for NIPBV, which can lead to its widespread use in scientific research. Additionally, the development of more soluble analogs of NIPBV can lead to its increased bioavailability and potential use in clinical settings.
Conclusion:
In conclusion, N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide is a potent inhibitor of various enzymes that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases such as cancer and inflammation make it a promising compound for future research. However, its limitations such as low solubility in water need to be addressed to make it more feasible for use in clinical settings.
Synthesemethoden
The synthesis of NIPBV involves a multistep process that includes the condensation of 2-phenylacetonitrile with 3-amino-1-propanol to form the intermediate 1-(3-amino-propyl)-2-phenyl-acetamide. This intermediate is then reacted with 1,2-dibromoethane to form the corresponding dibromide, which is further reacted with imidazole to form the final product, NIPBV.
Wissenschaftliche Forschungsanwendungen
NIPBV has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. NIPBV has also been studied for its effects on cancer cells and has been shown to induce apoptosis in various cancer cell lines.
Eigenschaften
Produktname |
N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide |
---|---|
Molekularformel |
C22H22N4O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(19-10-5-2-6-11-19)25-20(16-18-8-3-1-4-9-18)22(28)24-12-7-14-26-15-13-23-17-26/h1-6,8-11,13,15-17H,7,12,14H2,(H,24,28)(H,25,27)/b20-16- |
InChI-Schlüssel |
KMIYIADPPURUNQ-SILNSSARSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCN2C=CN=C2)\NC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.